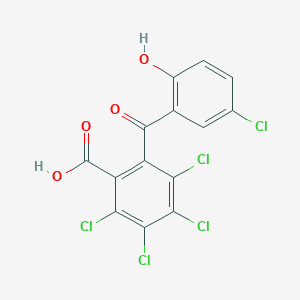
2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid is a chlorinated aromatic compound It is characterized by the presence of multiple chlorine atoms and a hydroxybenzoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxybenzoyl group. One common method involves the chlorination of benzoic acid derivatives using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or p-phenylenediamine in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products of these reactions include substituted derivatives, oxidized benzoic acids, and reduced aromatic compounds, depending on the specific reaction conditions employed .
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated aromatic structure allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The hydroxybenzoyl group may also participate in hydrogen bonding and other interactions that contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrachlorophthalic anhydride: Another chlorinated aromatic compound with similar reactivity.
Tetrachloroethene: A chlorinated hydrocarbon with different applications but similar chemical properties.
Dimethyl tetrachloroterephthalate: A related compound used in industrial applications.
Uniqueness
2,3,4,5-Tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid is unique due to the presence of both chlorinated and hydroxybenzoyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other chlorinated aromatic compounds .
Properties
CAS No. |
62025-08-5 |
|---|---|
Molecular Formula |
C14H5Cl5O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(5-chloro-2-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H5Cl5O4/c15-4-1-2-6(20)5(3-4)13(21)7-8(14(22)23)10(17)12(19)11(18)9(7)16/h1-3,20H,(H,22,23) |
InChI Key |
JECUCHDBPYZLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















